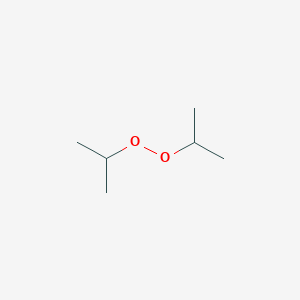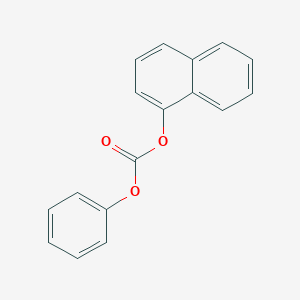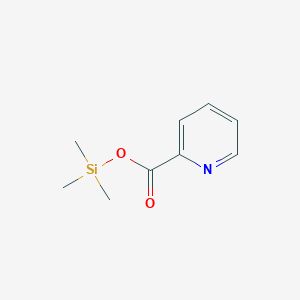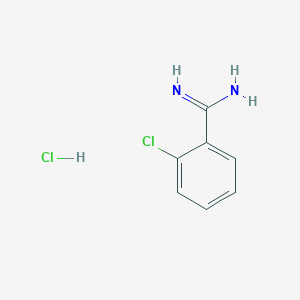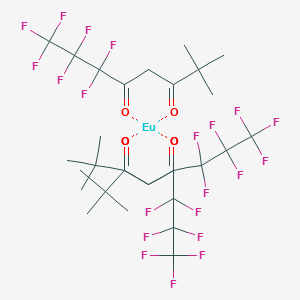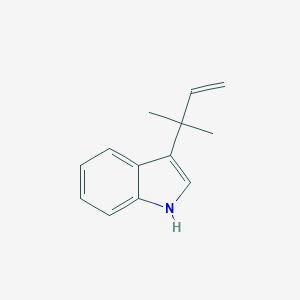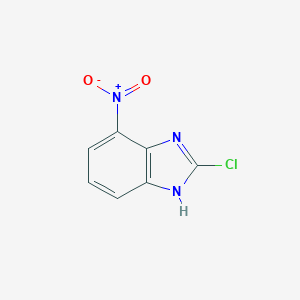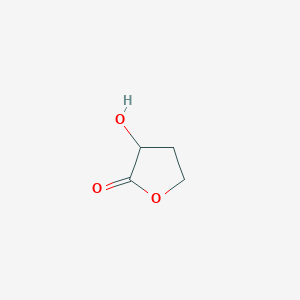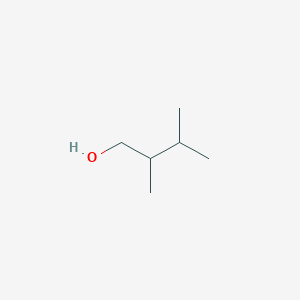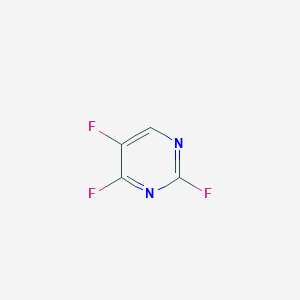
2,4,5-Trifluoropyrimidine
Vue d'ensemble
Description
2,4,5-Trifluoropyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring structure. The trifluoropyrimidine derivatives are characterized by the presence of three fluorine atoms attached to the pyrimidine ring, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of trifluoropyrimidine derivatives has been explored in various studies. For instance, a novel synthesis of 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines was established through the condensation of thiouronium salts with malononitrile derivatives . Another study reported the synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using a one-pot three-component synthesis in ionic liquid, highlighting the operational simplicity and high yields of the process . Additionally, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones was achieved by reacting substituted 2-aminopyridines with activated alkynoates .
Molecular Structure Analysis
The molecular structure of trifluoropyrimidine derivatives can be complex due to the presence of various substituents. The crystal structure of certain derivatives, such as ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, has been determined, providing insights into the arrangement of atoms and the overall geometry of the molecule .
Chemical Reactions Analysis
Trifluoropyrimidine derivatives can undergo various chemical reactions. For example, the regiospecific cyclization of 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines leads to the formation of novel trifluoro[chloro]methylated pyrimidines . Nickel-assisted carbon-fluorine bond activation of 2,4,6-trifluoropyrimidine has been used to synthesize new pyrimidine and pyrimidinone derivatives .
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups into the pyrimidine ring can significantly influence the physical and chemical properties of the compound. These properties include increased lipophilicity, metabolic stability, and potential biological activity. The presence of fluorine atoms can also affect the acidity, reactivity, and hydrogen bonding capabilities of the molecule. The synthesis of fluorinated 2-amino-pyrimidine-N-oxides and their competing pathways in side-chain rearrangements of 1,2,4-oxadiazoles has been studied, demonstrating the impact of the trifluoromethyl group on product distribution .
Applications De Recherche Scientifique
Application
2,4,5-Trifluoropyrimidine is used as a core scaffold for the synthesis of functionalised pyrimidine systems .
Results
The results suggest that 2,4,5-Trifluoropyrimidine is not an ideal scaffold for analogue synthesis or for multiple substitution processes because purification must be performed to remove the 2-substituted regioisomer from the mixture before further reactions can be carried out .
Pharmacology
Application
Pyrimidines, including 2,4,5-Trifluoropyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Method of Application
The method of application typically involves the synthesis of pyrimidines and their subsequent use in drug formulations .
Results
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of Functionalised Pyrimidine Systems
Application
2,4,5-Trifluoropyrimidine is used as a core scaffold for the synthesis of functionalised pyrimidine systems .
Method of Application
The method involves reactions with a small range of nitrogen-centered nucleophiles. Mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen .
Results
The results suggest that 2,4,5-Trifluoropyrimidine is not an ideal scaffold for analogue synthesis or for multiple substitution processes because purification must be performed to remove the 2-substituted regioisomer from the mixture before further reactions can be carried out .
Synthesis of Crop-Protection Products
Application
2,4,5-Trifluoropyrimidine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used as chemical intermediates for the synthesis of several crop-protection products .
Method of Application
The method of application typically involves the synthesis of 2,4,5-Trifluoropyrimidine derivatives and their subsequent use in the formulation of crop-protection products .
Results
Various methods of synthesizing 2,3,5-DCTF have been reported .
Rapid Analogue Synthesis
Application
5-Chloro-2,4,6-trifluoropyrimidine, a derivative of 2,4,5-Trifluoropyrimidine, can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems .
Method of Application
The method involves sequential nucleophilic aromatic substitution processes .
Life-Science Industries
Application
Highly functionalised pyrimidine derivatives, including 2,4,5-Trifluoropyrimidine, are of great importance to the life-science industries .
Method of Application
The method typically involves the synthesis of pyrimidine rings most commonly involving cyclocondensation reactions of amidine, guanidine or thiourea derivatives with either 1,3-diketone or 1,3-diester systems .
Results
Many pyrimidine derivatives have been used for various medicinal applications .
Safety And Hazards
Propriétés
IUPAC Name |
2,4,5-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDHGMSPQBSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510139 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoropyrimidine | |
CAS RN |
17573-79-4 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



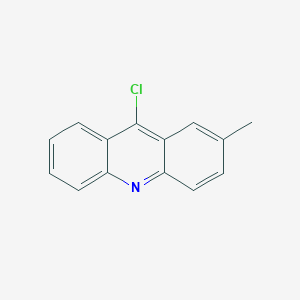
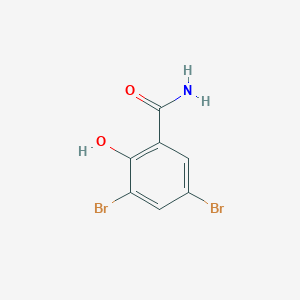
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
